molecular formula C18H15NO3 B3308131 Ethyl 2,4-diphenyloxazole-5-carboxylate CAS No. 93729-30-7

Ethyl 2,4-diphenyloxazole-5-carboxylate

Cat. No. B3308131
CAS RN: 93729-30-7
M. Wt: 293.3 g/mol
InChI Key: LZMAREZFAMGEPH-UHFFFAOYSA-N
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Description

Ethyl 2,4-diphenyloxazole-5-carboxylate is a chemical compound with the molecular formula C18H15NO3 . It’s a part of the oxazole family, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-aminooxazole-5-carboxylate, a compound structurally similar to Ethyl 2,4-diphenyloxazole-5-carboxylate, has been studied for its crystal structure. The structure consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole–dipole interactions (Kennedy et al., 2001).

Fluorescent Molecular Probes

A study on 2,5-Diphenyloxazoles, related to this compound, found these compounds to be effective as fluorescent solvatochromic dyes. They exhibit strong solvent-dependent fluorescence useful in developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Synthesis of Macrolides

This compound derivatives have been utilized in the synthesis of macrolides, such as recifeiolide and curvularin. The photooxygenation of oxazoles forms triamides, which are then used in the synthesis (Wasserman et al., 1981).

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, structurally related to this compound, has been used in phosphine-catalyzed [4 + 2] annulation to form tetrahydropyridines. This process has been crucial in developing new synthetic methods (Zhu et al., 2003).

Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of this compound, has been modified and studied for its antimicrobial activities against various bacterial and fungal strains, indicating potential medical applications (Desai et al., 2019).

Synthesis of Oxazoles

Studies have also focused on using this compound derivatives in synthesizing extended oxazoles. These derivatives serve as effective scaffolds for synthetic elaboration, particularly in pharmaceutical and organic chemistry (Patil & Luzzio, 2016).

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, related to this compound, has been used as a carboxyl-protecting group in peptide chemistry. It is introduced by esterification and is stable under standard conditions for peptide synthesis (Chantreux et al., 1984).

properties

IUPAC Name

ethyl 2,4-diphenyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMAREZFAMGEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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